molecular formula C12H7N3S B065866 5-methyl-11-sulfanylidene-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbonitrile CAS No. 186303-09-3

5-methyl-11-sulfanylidene-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbonitrile

Cat. No.: B065866
CAS No.: 186303-09-3
M. Wt: 225.27 g/mol
InChI Key: ZRIAPSRUKOCAPG-UHFFFAOYSA-N
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Description

4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- is a heterocyclic compound that features a fused imidazoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the quinoline core, which is then further modified to introduce the imidazole ring and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the imidazoquinoline core .

Scientific Research Applications

4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 4H-Imidazo[4,5,1-ij]quinoline-2-carbaldehyde
  • 4-Hydroxy-2-quinolones

Uniqueness

4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .

Properties

CAS No.

186303-09-3

Molecular Formula

C12H7N3S

Molecular Weight

225.27 g/mol

IUPAC Name

5-methyl-11-sulfanylidene-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbonitrile

InChI

InChI=1S/C12H7N3S/c1-7-2-3-8-4-5-10(16)15-9(6-13)14-11(7)12(8)15/h2-5H,1H3

InChI Key

ZRIAPSRUKOCAPG-UHFFFAOYSA-N

SMILES

CC1=C2C3=C(C=C1)C=CC(=S)N3C(=N2)C#N

Canonical SMILES

CC1=C2C3=C(C=C1)C=CC(=S)N3C(=N2)C#N

Synonyms

4H-Imidazo[4,5,1-ij]quinoline-2-carbonitrile, 9-methyl-4-thioxo-

Origin of Product

United States

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